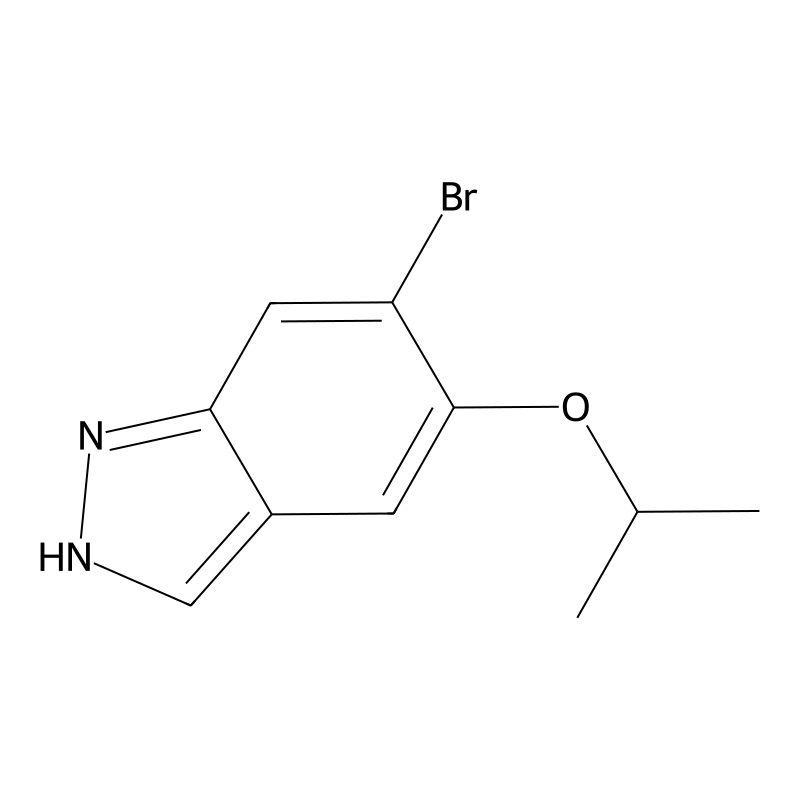

6-Bromo-5-isopropoxy-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Application in Medicinal Chemistry

Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application: “6-Bromo-5-isopropoxy-1H-indazole” is a key structural moiety in pharmaceutically relevant structures that have found applications in the treatment of various diseases . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Detailed Description of the Methods of Application or Experimental Procedures: The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

Thorough Summary of the Results or Outcomes Obtained: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Some compounds have shown significant OH radical scavenging activities, also some were found to have a DPPH radical scavenging activity and some exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Application in HIV Protease Inhibitors

Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application: “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing HIV protease inhibitors . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .

Detailed Description of the Methods of Application or Experimental Procedures: Typically, these compounds are synthesized and then tested for their inhibitory activity against the hiv protease enzyme .

Thorough Summary of the Results or Outcomes Obtained: It is known that hiv protease inhibitors work by blocking the activity of the hiv protease enzyme, preventing the virus from replicating and reducing the amount of virus in the body .

Application in Serotonin Receptor Antagonists

Specific Scientific Field: The specific scientific field for this application is Neuropharmacology .

Comprehensive and Detailed Summary of the Application: “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing serotonin receptor antagonists . Serotonin receptor antagonists are drugs that can treat several conditions, including depression, anxiety, and certain types of pain .

Detailed Description of the Methods of Application or Experimental Procedures: Typically, these compounds are synthesized and then tested for their ability to block the activity of serotonin receptors .

Thorough Summary of the Results or Outcomes Obtained: It is known that serotonin receptor antagonists work by blocking the activity of serotonin, a neurotransmitter that plays a key role in mood, sleep, appetite, and other functions .

Application in Aldose Reductase Inhibitors

Comprehensive and Detailed Summary of the Application: “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing aldose reductase inhibitors . Aldose reductase inhibitors are a class of drugs that are used in the treatment of complications of diabetes mellitus .

Detailed Description of the Methods of Application or Experimental Procedures: Typically, these compounds are synthesized and then tested for their inhibitory activity against the aldose reductase enzyme .

Thorough Summary of the Results or Outcomes Obtained: It is known that aldose reductase inhibitors work by blocking the activity of the aldose reductase enzyme, preventing the accumulation of sorbitol and reducing the complications of diabetes mellitus .

Application in Acetylcholinesterase Inhibitors

Comprehensive and Detailed Summary of the Application: “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that can treat several conditions, including Alzheimer’s disease and other types of dementia .

Detailed Description of the Methods of Application or Experimental Procedures: Typically, these compounds are synthesized and then tested for their ability to block the activity of acetylcholinesterase .

Thorough Summary of the Results or Outcomes Obtained: It is known that acetylcholinesterase inhibitors work by blocking the activity of acetylcholinesterase, a neurotransmitter that plays a key role in memory and learning .

6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the molecular formula and a molecular weight of approximately 255.11 g/mol. This compound is part of the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The unique structure of 6-Bromo-5-isopropoxy-1H-indazole features a bromine atom at the sixth position and an isopropoxy group at the fifth position on the indazole ring, contributing to its distinct chemical properties and biological activities .

There is no current information available on the specific mechanism of action of 6-bromo-5-isopropoxy-1H-indazole. However, indazole derivatives can exhibit various biological activities depending on the substituent groups []. Further research would be needed to determine if this specific compound has any biological effects.

- Substitution Reactions: The bromine atom can be substituted with different functional groups through nucleophilic substitution.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the oxidation states of the nitrogen atoms in the indazole structure.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group .

The indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole, are known for their diverse biological activities. While specific studies on this compound may be limited, indazoles generally exhibit anti-inflammatory, anticancer, and antimicrobial properties. The presence of the bromine atom and isopropoxy group may enhance these biological effects, making this compound a candidate for further pharmacological research .

The synthesis of 6-Bromo-5-isopropoxy-1H-indazole typically involves several key steps:

- Preparation of Indazole Core: The synthesis begins with the formation of the indazole structure.

- Bromination: The indazole core is brominated at the sixth position using bromine or a brominating agent like N-bromosuccinimide (NBS).

- Isopropoxylation: The resulting brominated indazole undergoes isopropoxylation using isopropyl alcohol in the presence of a base such as potassium carbonate .

Industrial methods may optimize these steps for higher yields and purity, utilizing continuous flow reactors and automated systems.

6-Bromo-5-isopropoxy-1H-indazole has potential applications in various fields, particularly in medicinal chemistry due to its biological activity. It may be explored for developing new therapeutic agents targeting inflammation, cancer, or microbial infections. Additionally, its unique structure could be utilized in chemical research for synthesizing novel compounds with enhanced properties .

While specific interaction studies for 6-Bromo-5-isopropoxy-1H-indazole may not be extensively documented, compounds in the indazole class often interact with various biological targets. Further research could elucidate its mechanisms of action and potential interactions with receptors or enzymes relevant to therapeutic applications .

Several compounds share structural similarities with 6-Bromo-5-isopropoxy-1H-indazole. Notable examples include:

| Compound Name | Key Features |

|---|---|

| 6-Bromo-1-cyclopentyl-1H-indazole | Similar biological activity but different substituents. |

| 5-Isopropoxy-1H-indazole | Lacks bromine but shares the isopropoxy group. |

| 6-Bromo-1H-indazole | Contains bromine but lacks an isopropoxy group. |

Uniqueness

6-Bromo-5-isopropoxy-1H-indazole stands out due to its combination of both a bromine atom and an isopropoxy group. This unique structural feature not only influences its chemical reactivity but also enhances its potential biological activities compared to other indazoles .